![molecular formula C17H17N5O3 B2881610 8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-49-2](/img/structure/B2881610.png)
8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of purine . It’s a part of a series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges .
Synthesis Analysis
These compounds were synthesized as nonclassical antifolates . The synthesis process involves the use of phenyl groups at the 8-position through three carbon bridges .Molecular Structure Analysis
The molecular structure of this compound includes an m-methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge .Chemical Reactions Analysis
The compound has shown anti-proliferative activities against HL60, HeLa, and A549 cells . It has inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .Scientific Research Applications
Synthesis and Evaluation for Antidepressant and Anxiolytic Properties
A study synthesized a series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated them for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research identified potent ligands for 5-HT1A and 5-HT7 receptors with weak inhibitory potencies for phosphodiesterases PDE4B and PDE10A. Preliminary pharmacological studies suggested potential antidepressant and anxiolytic applications, with one compound showing significant effects in animal models compared to reference drugs like diazepam (Zagórska et al., 2016).
Regioselective Synthesis of Purine Isosteres
Another research explored the use of 3-methoxalylchromone for the regioselective synthesis of 1-desazapurines, which are considered potent pharmacophores widely used in drug design and medicinal chemistry due to their typical purine isostere properties (Ostrovskyi et al., 2011).
Exploration of Antiviral and Antihypertensive Properties
The synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione resulted in compounds with potent 5-HT1A receptor ligand properties. Some derivatives demonstrated anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting their potential for further research in treating affective disorders (Zagórska et al., 2009).
Antimycobacterial Activity of Imidazole Derivatives
Research into 4-substituted 1-(p-methoxybenzyl)imidazoles, designed to mimic structures of potent antimycobacterial purines, led to the synthesis of compounds with potential antimycobacterial activity. This study highlights the importance of specific structural components for antimicrobial efficacy, with some derivatives showing significant in vitro activity (Miranda & Gundersen, 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It’s worth noting that the most potent compound against tumor cell lines only showed weak inhibition (63±18%) toward DHFR .
Biochemical Pathways
The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to the accumulation of S-phase cells and the induction of apoptosis .
Pharmacokinetics
It’s known that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The compound’s action results in S-phase arrest and the induction of apoptosis in cells . Specifically, flow cytometry studies indicated that HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis . The effect of the compound on lysosomes and mitochondria was confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .
Action Environment
It’s known that the efficacy of antifolates can be influenced by mutations of reduced folate carrier and folate polyglutamylase
Future Directions
properties
IUPAC Name |
6-(3-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-10-9-21-13-14(19(2)17(24)20(3)15(13)23)18-16(21)22(10)11-6-5-7-12(8-11)25-4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVDPRRPDIQCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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